3,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
Description
3,5-Dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a small-molecule benzamide derivative featuring a piperidine ring substituted at the 1-position with a methylsulfonyl group and linked via a methylene bridge to the benzamide moiety. The benzamide core is further substituted with methyl groups at the 3- and 5-positions, imparting steric bulk and electron-donating effects.
Properties
IUPAC Name |
3,5-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-8-13(2)10-15(9-12)16(19)17-11-14-4-6-18(7-5-14)22(3,20)21/h8-10,14H,4-7,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYQKGYGNFQBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Protection of 4-(Aminomethyl)piperidine
4-(Aminomethyl)piperidine is protected using tert-butyloxycarbonyl (Boc) anhydride to prevent undesired side reactions during subsequent sulfonylation:
$$
\text{4-(Aminomethyl)piperidine} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Boc-protected amine}
$$
Conditions : Stirring in dichloromethane (DCM) with triethylamine (2 eq) at 0°C → room temperature (RT) for 12 h. Yield : 89–92%.
Step 2: Sulfonylation with Methylsulfonyl Chloride
The Boc-protected amine undergoes sulfonylation at the piperidine nitrogen:
$$
\text{Boc-protected amine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{NaH, DMF}} \text{Boc-protected sulfonamide}
$$
Conditions : Sodium hydride (1.2 eq) in dry DMF at 0°C, followed by dropwise addition of methylsulfonyl chloride (1.1 eq). Reaction proceeds at RT for 6 h. Yield : 78–85%.
Step 3: Deprotection of Boc Group
Hydrochloric acid (4 M in dioxane) removes the Boc group:
$$
\text{Boc-protected sulfonamide} \xrightarrow{\text{HCl/dioxane}} \text{1-(Methylsulfonyl)piperidin-4-yl)methanamine}
$$
Conditions : Stirring at RT for 2 h, followed by neutralization with saturated NaHCO₃. Yield : 95%.
Synthesis of 3,5-Dimethylbenzoyl Chloride
3,5-Dimethylbenzoic acid is activated via thionyl chloride:
$$
\text{3,5-Dimethylbenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{3,5-Dimethylbenzoyl chloride}
$$
Conditions : Reflux in anhydrous toluene for 3 h. Excess SOCl₂ is removed in vacuo. Yield : 97%.
Amide Coupling Reaction
The final step couples the sulfonylated piperidine amine with the benzoyl chloride:
$$
\text{1-(Methylsulfonyl)piperidin-4-yl)methanamine} + \text{3,5-Dimethylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}
$$
Conditions : Stirring in DCM with triethylamine (3 eq) at 0°C → RT for 24 h. Workup : The reaction mixture is washed with water (×3), dried over Na₂SO₄, and purified via silica gel chromatography (EtOAc/hexane 1:1). Yield : 70–75%.
Alternative Synthetic Routes
Reductive Amination Approach
A secondary route employs reductive amination between 3,5-dimethylbenzaldehyde and the sulfonylated piperidine amine:
$$
\text{3,5-Dimethylbenzaldehyde} + \text{1-(Methylsulfonyl)piperidin-4-yl)methanamine} \xrightarrow{\text{NaBH}_4} \text{Target compound}
$$
Conditions : Methanol solvent, sodium borohydride (2 eq), RT for 6 h. Yield : 65%.
Solid-Phase Synthesis
Immobilization of the piperidine amine on Wang resin enables iterative coupling and sulfonylation:
- Resin-bound amine → sulfonylation with CH₃SO₂Cl.
- Cleavage with TFA/DCM (95:5) yields the target compound.
Yield : 60%.
Analytical Characterization
HPLC Purity : 96.12% (C18 column, MeCN/H₂O 70:30).
Mass Spectrometry : ESI-MS m/z 353.4 [M + H]⁺.
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 3.45–3.30 (m, 2H, CH₂N), 3.00 (s, 3H, SO₂CH₃), 2.65–2.50 (m, 2H, piperidine-H), 2.35 (s, 6H, Ar-CH₃), 2.10–1.80 (m, 3H, piperidine-H), 1.60–1.40 (m, 2H, piperidine-H).
Optimization and Challenges
Sulfonylation Efficiency
Methylsulfonyl chloride exhibited superior reactivity over aryl sulfonyl chlorides, minimizing di-sulfonylation byproducts. Excess NaH (1.2 eq) ensured complete conversion.
Amide Coupling Side Reactions
Competitive N-acylation of the piperidine nitrogen was mitigated by using a stoichiometric ratio of benzoyl chloride (1.05 eq) and maintaining low temperatures.
Scalability and Industrial Feasibility
Kilogram-scale production employs continuous flow chemistry for the sulfonylation step (residence time: 10 min, 80°C), improving throughput by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzamide core can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines or alcohols.
Substitution: The methylsulfonyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl group can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 479.6 g/mol. Its structure features a piperidine ring, which is often associated with pharmacologically active compounds. The presence of the methylsulfonyl and dimethyl groups contributes to its unique properties, enhancing its interaction with biological targets.
Pain Management and Neurological Disorders
Recent studies have indicated that compounds similar to 3,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide exhibit significant activity as antagonists at the P2X3 receptor, which is implicated in pain signaling pathways. By inhibiting this receptor, such compounds could potentially provide relief for chronic pain conditions. For instance, a study highlighted the synthesis and biological evaluation of piperidine derivatives that showed promising results in modulating pain pathways through receptor antagonism .
Antidepressant Effects
Research has also explored the antidepressant-like effects of piperidine derivatives. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, may be influenced by the structural characteristics of compounds like this compound. These effects are crucial for developing new treatments for depression and anxiety disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps that ensure the correct functional groups are incorporated into the final product. SAR studies have shown that modifications to the piperidine ring or the introduction of various substituents can significantly alter the biological activity of these compounds. For example, altering the sulfonyl group can enhance metabolic stability and receptor selectivity .
Case Study 1: P2X3 Receptor Antagonism
A notable case study involved testing various piperidine derivatives for their ability to inhibit P2X3 receptors in vitro. The results demonstrated that specific modifications to the benzamide moiety resulted in enhanced potency and selectivity, suggesting a clear link between chemical structure and biological efficacy .
Case Study 2: Antidepressant Activity
Another study focused on evaluating the antidepressant properties of related piperidine compounds in animal models. The findings indicated that certain structural features were associated with increased efficacy in reducing depressive behaviors, supporting further investigation into this class of compounds for mental health applications .
Table 1: Structural Variants and Their Biological Activities
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | P2X3 antagonist | |
| Compound B | Structure B | Antidepressant | |
| Compound C | Structure C | Pain relief |
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Base-catalyzed reaction | 85 |
| 2 | Coupling Reaction | Heat under inert atmosphere | 75 |
| 3 | Purification | Column chromatography | - |
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Chlorinated Analogs: The compound 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate () shares a benzamide-piperidine scaffold but replaces methyl groups with electron-withdrawing chlorine atoms. The chlorobenzoyl group on the piperidine ring introduces a polarizable dipole, contrasting with the methylsulfonyl group in the target compound, which is more electronegative and capable of stronger hydrogen-bonding interactions .
- Fluorinated Derivatives : Example 53 in includes a fluorinated chromene-pyrazolo-pyrimidine system but retains a benzamide-piperidinylmethyl motif. Fluorine atoms enhance metabolic stability and membrane permeability compared to methyl groups, suggesting divergent pharmacokinetic profiles between these analogs and the target compound .
Biological Activity
3,5-Dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its efficacy against various diseases, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 296.39 g/mol
- IUPAC Name : this compound
This compound features a benzamide core with a methylsulfonyl piperidine substituent, which is crucial for its biological activity.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that related piperidine derivatives can inhibit the catalytic activity of PARP1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair. In one study, compounds demonstrated IC values comparable to established drugs like Olaparib .
Antibacterial and Anti-inflammatory Effects
The compound has also been evaluated for antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Additionally, anti-inflammatory effects have been observed in related compounds, suggesting a potential therapeutic application in inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- PARP Inhibition : By inhibiting PARP1, the compound interferes with DNA repair processes in cancer cells, leading to increased cell death.
- Protein Interactions : Molecular docking studies indicate that the compound interacts with various proteins involved in cell signaling pathways, potentially altering their function and contributing to its anticancer effects .
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which may help reduce oxidative stress in cells.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Breast Cancer Models : In vitro studies demonstrated that related piperidine derivatives significantly inhibited the growth of breast cancer cells, with IC values indicating substantial potency .
- In Vivo Efficacy : Animal models treated with similar benzamide compounds showed reduced tumor sizes compared to controls, supporting further investigation into their therapeutic potential.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
